N-(4-(4-metoxifenil)tiazol-2-il)-2-tosil-acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

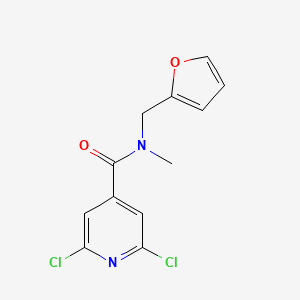

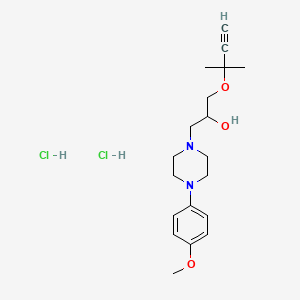

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide is a synthetic compound that has gained significant interest in scientific research due to its potential as a pharmacological agent. This compound is a thiazole derivative that has shown promising results in various studies, particularly in the field of cancer research.

Aplicaciones Científicas De Investigación

- Hallazgos de la Investigación:

- Un estudio diseñó y sintetizó derivados de 4-metoxifeniltiazol-2-amina como inhibidores de la AChE . El compuesto 5g demostró una fuerte actividad inhibitoria contra la AChE (IC50 = 5,84 μmol/L), superando al compuesto de referencia rivastigmina.

- Hallazgos de la Investigación:

- Hallazgos de la Investigación:

- Hallazgos de la Investigación:

Inhibición de la Acetilcolinesterasa

Actividad Antibacteriana

Neuroprotección y Estrés Oxidativo

Síntesis de Vitamina B1 (Tiamina)

Estas aplicaciones resaltan la versatilidad de N-(4-(4-metoxifenil)tiazol-2-il)-2-tosil-acetamida y subrayan su relevancia en varios contextos científicos. Los investigadores continúan explorando su potencial, con el objetivo de mejorar la salud y el bienestar humanos. 🌟

Mecanismo De Acción

Target of Action

The primary target of the compound N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . This compound has been designed and synthesized as an AChE inhibitor .

Mode of Action

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide interacts with AChE, inhibiting its activity. The compound’s inhibitory activity against AChE has been tested in vitro, and it has shown significant inhibitory activity . The acting type of this compound is mixed inhibition type .

Biochemical Pathways

By inhibiting AChE, N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide affects the cholinergic pathway. This pathway involves the neurotransmitter acetylcholine, which is broken down by AChE. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide have been predicted theoretically. The lead compound presented satisfactory drug-like characteristics and ADME properties .

Result of Action

The molecular and cellular effects of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide’s action include an increase in the concentration of acetylcholine due to the inhibition of AChE. This can have various effects depending on the specific context, but it is generally associated with enhanced cholinergic neurotransmission .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, the safety information for “®-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide” includes hazard statements such as H302-H315-H319-H335 and precautionary statements such as P261-P305+P351+P338 .

Direcciones Futuras

The future directions for the study of similar compounds could involve further exploration of their pharmacological activities. For instance, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and have the potential to be used as lead compounds for rational drug designing .

Propiedades

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-13-3-9-16(10-4-13)27(23,24)12-18(22)21-19-20-17(11-26-19)14-5-7-15(25-2)8-6-14/h3-11H,12H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSBDMPOIRHEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)

![3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2488030.png)

![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid](/img/structure/B2488034.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/no-structure.png)

![3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2488040.png)

![N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine](/img/structure/B2488042.png)

![N~6~-(2-methoxyethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2488044.png)